molecular formula C5H10ClN B571630 Ethyl(prop-2-yn-1-yl)amine hydrochloride CAS No. 53227-33-1

Ethyl(prop-2-yn-1-yl)amine hydrochloride

Cat. No. B571630
CAS RN: 53227-33-1
M. Wt: 119.592
InChI Key: QOTNDIHNEOASSJ-UHFFFAOYSA-N
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Description

Ethyl(prop-2-yn-1-yl)amine hydrochloride is a chemical compound with the molecular formula C5H9N.ClH . It is used in the synthesis of a chiral, fluorescent macrocycle by 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .


Synthesis Analysis

The synthesis of Ethyl(prop-2-yn-1-yl)amine hydrochloride involves the reaction of 2-PROPYN-1-AMINE with NEt3 and bis (1, 1-dimethylethyl) dicarbonate . The resulting mixture is stirred at room temperature for 3 hours and then poured into a 2N aqueous HCI solution .


Molecular Structure Analysis

The InChI code for Ethyl(prop-2-yn-1-yl)amine hydrochloride is 1S/C5H9N.ClH/c1-3-5-6-4-2;/h1,6H,4-5H2,2H3;1H . This indicates that the compound consists of a prop-2-yn-1-yl group attached to an ethylamine, along with a hydrochloride group.


Chemical Reactions Analysis

Ethyl(prop-2-yn-1-yl)amine hydrochloride is involved in the synthesis of a chiral, fluorescent macrocycle by 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .


Physical And Chemical Properties Analysis

Ethyl(prop-2-yn-1-yl)amine hydrochloride has a molecular weight of 119.59 . It is a powder at room temperature . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Synthesis of Amino Derivatives

Ethyl(prop-2-yn-1-yl)amine hydrochloride is utilized in the synthesis of diverse amino derivatives through hydroamination reactions. For instance, hydroamination of 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones with secondary dialkylamines under mild conditions results in stereoselective formation of corresponding prop-2-en-1-ones. This process is noted for its high stereoselectivity and yield, demonstrating the compound's role in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Sobenina et al., 2010).

Polymorphism Characterization

In pharmaceutical research, characterizing the polymorphic forms of drug compounds is crucial for understanding their stability, solubility, and bioavailability. Ethyl(prop-2-yn-1-yl)amine hydrochloride derivatives are studied using advanced spectroscopic and diffractometric techniques to identify and differentiate polymorphic forms, enhancing drug formulation and development processes (Vogt et al., 2013).

Flexible Ligand Synthesis

The compound is also integral in synthesizing flexible ligands for coordination chemistry, showcasing its versatility in creating compounds for potential use in catalysis and material science. Through reactions with various amines in superbasic mediums, diverse bis(pyrazol-1-yl)alkane and related ligands are efficiently produced, indicating its role in the facile synthesis of complex organic molecules (Potapov et al., 2007).

Drug Delivery Systems

Ethyl(prop-2-yn-1-yl)amine hydrochloride derivatives participate in the development of innovative drug delivery systems. For instance, chitosan hydrogels cross-linked with derivatives of this compound exhibit pH- and thermo-responsive swelling behavior, highlighting its application in creating smart hydrogels for targeted drug delivery. These hydrogels can significantly contribute to the controlled release of medications, offering advancements in therapeutic treatments (Karimi et al., 2018).

Organic Synthesis and Chemical Reactions

In organic chemistry, ethyl(prop-2-yn-1-yl)amine hydrochloride is a precursor in synthesizing a variety of complex organic molecules. Its derivatives are involved in multicomponent reactions, synthesis of secondary and tertiary amines, and the formation of compounds with potential anticancer properties, underscoring its broad applicability in chemical synthesis and the development of pharmaceutical agents (Chukhajian et al., 2020).

Safety And Hazards

Ethyl(prop-2-yn-1-yl)amine hydrochloride is classified as harmful if swallowed, harmful in contact with skin, may cause respiratory irritation, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-ethylprop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-3-5-6-4-2;/h1,6H,4-5H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTNDIHNEOASSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(prop-2-yn-1-yl)amine hydrochloride

CAS RN

53227-33-1
Record name ethyl(prop-2-yn-1-yl)amine hydrochloride
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